1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 899730-03-1
VCID: VC4966878
InChI: InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1
Molecular Formula: C16H18FN7
Molecular Weight: 327.367

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine

CAS No.: 899730-03-1

Cat. No.: VC4966878

Molecular Formula: C16H18FN7

Molecular Weight: 327.367

* For research use only. Not for human or veterinary use.

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine - 899730-03-1

Specification

CAS No. 899730-03-1
Molecular Formula C16H18FN7
Molecular Weight 327.367
IUPAC Name 3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3
Standard InChI Key UDEPKAAKZRAPAR-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyrimidine scaffold, where a triazole ring (1,2,3-triazolo) is fused to a pyrimidine ring at positions 4 and 5. The triazole nitrogen at position 3 is ethyl-substituted, while the pyrimidine’s 7-position is linked to a piperazine group. The piperazine’s distal nitrogen binds to a 2-fluorophenyl ring, introducing aromatic and electronegative characteristics. The IUPAC name, 3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine, reflects this arrangement.

Key Structural Features:

  • Triazolopyrimidine Core: Contributes to planar geometry and π-π stacking potential.

  • Ethyl Group at N3: Enhances lipophilicity and metabolic stability.

  • Piperazine Spacer: Improves solubility and facilitates receptor binding.

  • 2-Fluorophenyl Substituent: Modulates electronic effects and target affinity .

Physicochemical Profile

PropertyValue
Molecular FormulaC16H18FN7\text{C}_{16}\text{H}_{18}\text{FN}_7
Molecular Weight327.367 g/mol
IUPAC Name3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
InChIInChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7

Solubility and logP data remain unreported, but the piperazine moiety suggests moderate aqueous solubility, while the fluorophenyl group increases lipophilicity .

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the triazolopyrimidine core and subsequent functionalization with the piperazine-fluorophenyl moiety.

  • Triazolopyrimidine Formation:

    • Hydrazonoyl halides react with ethyl carbamate in the presence of triethylamine, forming the triazolopyrimidine backbone.

    • Ethylation at N3 is achieved using ethyl bromide under basic conditions.

  • Piperazine Coupling:

    • The 7-chloro intermediate undergoes nucleophilic substitution with 4-(2-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Reaction Scheme:

Hydrazonoyl halide+Ethyl carbamateEt3NTriazolopyrimidine coreEthylation3-Ethyl intermediatePiperazine couplingFinal product\text{Hydrazonoyl halide} + \text{Ethyl carbamate} \xrightarrow{\text{Et}_3\text{N}} \text{Triazolopyrimidine core} \xrightarrow{\text{Ethylation}} \text{3-Ethyl intermediate} \xrightarrow{\text{Piperazine coupling}} \text{Final product}

Analytical Characterization

  • NMR: 1H^1\text{H} NMR confirms ethyl (δ 1.35 ppm, triplet) and fluorophenyl (δ 7.15–7.45 ppm, multiplet) groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 328.2 [M+H]+^+ .

Biological Activities and Pharmacological Mechanisms

Anticancer Activity

Triazolopyrimidine derivatives exhibit potent anticancer effects by targeting enzymes involved in proliferation. For example, 1-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine inhibits topoisomerase II, inducing DNA damage and apoptosis in breast cancer cells (IC50_{50} = 2.1 μM). Comparative studies show enhanced efficacy over non-fluorinated analogs, attributed to improved membrane permeability .

Anti-inflammatory Effects

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 60–70% at 10 μM. The fluorophenyl group enhances binding to the IKKβ kinase, a key regulator of inflammation.

Neurological Applications

Structural analogs act as phosphodiesterase 2 (PDE2) inhibitors, elevating cAMP/cGMP levels and showing potential for treating cognitive disorders . While direct evidence for this compound is limited, its piperazine moiety aligns with known PDE2-binding pharmacophores .

Future Research Directions

  • Structure-Activity Relationships: Modifying the fluorophenyl substituent to optimize target selectivity.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolism in preclinical models.

  • Combination Therapies: Pairing with checkpoint inhibitors or chemotherapeutic agents.

  • Toxicology Profiles: Evaluating long-term safety and organ-specific toxicity.

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